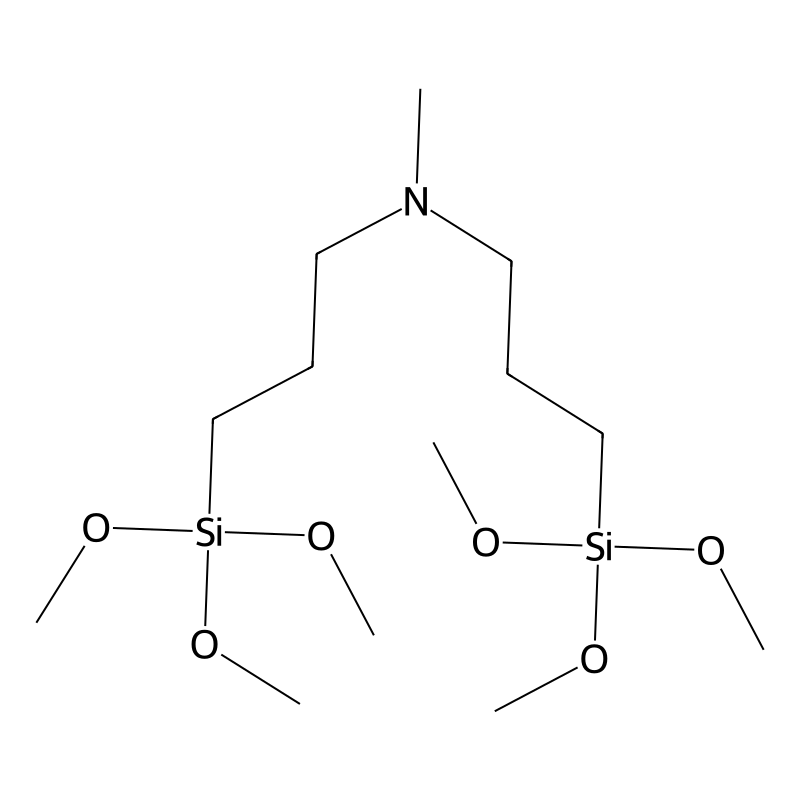

Bis(3-trimethoxysilylpropyl)-N-methylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Functionalization

One of the primary applications of Bis(3-Trimethoxysilylpropyl)-N-methylamine lies in surface modification and functionalization. The molecule possesses two key functional groups:

- Trimethoxysilyl groups (Si(OCH3)3): These groups can react with hydroxyl (OH) groups present on various inorganic surfaces like glass, metal oxides, and ceramics to form siloxane (Si-O-Si) bonds []. This creates a covalent bond between the organic molecule and the inorganic substrate.

- Methyl amine group (CH3NH2): This group introduces organic functionality to the surface, allowing for further chemical attachment or tailoring of surface properties like wettability, adhesion, or biocompatibility [].

By incorporating Bis(3-Trimethoxysilylpropyl)-N-methylamine, researchers can modify surfaces to:

- Attach biomolecules: The amine group allows for the attachment of biomolecules such as enzymes, antibodies, or DNA probes, facilitating studies in biosensing, diagnostics, and cell culture [].

- Enhance adhesion: The siloxane bond creates a strong interface between the organic layer and the inorganic substrate, improving adhesion between dissimilar materials [].

- Control surface wettability: Depending on the subsequent modifications, Bis(3-Trimethoxysilylpropyl)-N-methylamine can be used to create hydrophobic or hydrophilic surfaces, impacting applications in microfluidics and self-cleaning materials [].

Bis(3-trimethoxysilylpropyl)-N-methylamine is a silane compound characterized by its dual functionality, combining both silane and amine characteristics. Its molecular formula is C₁₃H₃₃NO₆Si₂, and it has a molecular weight of approximately 355.58 g/mol . This compound features two trimethoxysilylpropyl groups attached to a central N-methylamine moiety, which enhances its utility in various applications, particularly in promoting adhesion between organic and inorganic materials.

- BTMPT is classified as a skin irritant and may cause serious eye damage [].

- It can also cause respiratory irritation [].

- Always refer to Safety Data Sheets (SDS) for detailed handling procedures.

Please note:

- The mechanism of action for BTMPT in specific applications may require further research tailored to that application.

The reactivity of bis(3-trimethoxysilylpropyl)-N-methylamine primarily involves hydrolysis and condensation reactions. Upon exposure to moisture, the trimethoxysilyl groups undergo hydrolysis to form silanol groups. These silanol groups can then condense with other silanol groups or with siliceous surfaces, facilitating the formation of covalent bonds and enhancing adhesion properties .

The synthesis of bis(3-trimethoxysilylpropyl)-N-methylamine typically involves the reaction of N-methylamine with 3-trimethoxysilylpropyl chloride or similar silyl chlorides. The general reaction can be outlined as follows:

- Preparation of the Silyl Chloride: 3-Trimethoxysilylpropyl chloride is prepared from 3-aminopropyltrimethoxysilane.

- Reaction with N-Methylamine: The silyl chloride is then reacted with N-methylamine under controlled conditions to yield bis(3-trimethoxysilylpropyl)-N-methylamine.

This method allows for the formation of the desired product while ensuring that the silane functionalities remain intact .

Bis(3-trimethoxysilylpropyl)-N-methylamine has diverse applications, including:

- Adhesion Promoter: It is widely used as a coupling agent in coatings, adhesives, and sealants to improve adhesion between organic substrates and inorganic materials.

- Composite Materials: The compound enhances the mechanical properties of composite materials by promoting better bonding at the interface between different phases.

- Biomedical

Interaction studies involving bis(3-trimethoxysilylpropyl)-N-methylamine focus on its ability to form stable bonds with various substrates. These studies indicate that the compound can effectively modify surface properties, enhancing hydrophobicity or hydrophilicity depending on the application requirements. Its interaction with metal oxides and siliceous surfaces has been particularly noted for improving adhesion in coatings .

Several compounds share structural similarities with bis(3-trimethoxysilylpropyl)-N-methylamine. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(3-trimethoxysilylpropyl)urea | C₁₃H₃₃N₂O₇Si₂ | Used as an adhesion promoter with urea functionality |

| Bis(trimethoxysilyl)propyl amine | C₁₂H₃₁N₁O₆Si₂ | Similar structure but lacks methyl substitution |

| 3-Aminopropyltriethoxysilane | C₁₂H₃₃N₁O₄Si | Contains triethoxy instead of trimethoxy groups |

Uniqueness: Bis(3-trimethoxysilylpropyl)-N-methylamine stands out due to its dual functionality combining both amine and silane characteristics, which enhances its effectiveness as a coupling agent compared to other similar compounds.

Precursor Selection and Reaction Pathways

The synthesis of Bis(3-trimethoxysilylpropyl)-N-methylamine involves careful selection of precursor materials and optimization of reaction pathways to achieve high yield and purity. The primary synthetic route utilizes aminopropyltrimethoxysilane and chloropropyltrimethoxysilane as key precursors [1].

The most widely employed synthetic pathway follows a nucleophilic substitution mechanism under inert atmosphere conditions. In this process, aminopropyltrimethoxysilane (1100 g) is heated to 60°C in a nitrogen-purged three-necked flask, followed by dropwise addition of chloropropyltrimethoxysilane (413 g) over a period of 2 hours [1]. The reaction proceeds through an SN2 mechanism where the amino group acts as a nucleophile, attacking the carbon center bearing the chloride leaving group.

The reaction pathway involves multiple sequential steps for purification and chloride removal. After the initial reaction, diethylenetriamine (257 g) is added to the system and stirred at 60°C for 1 hour to remove residual chlorine [1]. This chlorine removal step is critical for achieving the required purity standards, as chloride impurities can significantly impact the performance of the final product.

Alternative synthesis routes include the dehydrocoupling of amines to silane (SiH4) using manganese-based catalysts, which offers a sustainable approach by eliminating the need for corrosive chlorosilanes while generating hydrogen as a byproduct [2]. This method utilizes β-diketiminate manganese hydride dimer catalysts to facilitate Si-N bond formation through ambient-temperature dehydrocoupling reactions [3].

The precursor selection criteria include consideration of steric and inductive factors that affect polymerization rates. Steric effects become particularly important during condensation reactions, while hydrolysis reactions are sensitive to both steric and inductive influences [4]. The organofunctional groups alter wetting and adhesion characteristics of the substrate while the hydrolyzable groups form stable condensation products with siliceous surfaces [5].

Sol-Gel Processing Methodologies

Sol-gel processing represents a fundamental methodology for the hydrolysis and condensation of trimethoxysilyl groups in Bis(3-trimethoxysilylpropyl)-N-methylamine. The process involves sequential hydrolysis and condensation reactions that are highly dependent on pH, temperature, and water concentration [6] [7].

Under acidic conditions (pH 2-4), hydrolysis proceeds rapidly while condensation occurs slowly, resulting in linear polymer structures with minimal branching [6]. The acidic medium promotes protonation of alkoxide groups, making the silicon center more electrophilic and susceptible to nucleophilic attack by water molecules [4]. Hydrochloric acid and acetic acid are commonly employed as catalysts in this pH range, with processing times typically ranging from 1-6 hours [6].

Basic conditions (pH 8-10) exhibit the opposite behavior, with slow hydrolysis and rapid condensation leading to highly branched and condensed cluster formation [4]. Under alkaline conditions, nucleophilic hydroxyl ions attack the silicon atoms, following an SN2-Si mechanism with penta- or hexavalent intermediates [4]. Ammonia and sodium hydroxide serve as effective basic catalysts, reducing processing times to 0.5-3 hours [6].

The kinetics of sol-gel processing are governed by multiple rate constants that vary significantly based on reaction conditions. For trialkoxysilanes, hydrolysis rate constants can be expressed as a series (4:3:2:1) corresponding to successive hydrolysis steps, though some systems exhibit completely different values depending on catalyst and solvent selection [4]. The condensation reaction involves multiple pathways with distinct rate constants for water-producing (kcw) and alcohol-producing (kca) condensation reactions [4].

Temperature effects on sol-gel processing are particularly pronounced for aminosilanes. The hydrolysis rate of aminosilanes shows optimal performance in neutral rather than acidic media due to acid consumption during amino group neutralization [4]. Water-to-silane molar ratios typically range from 3:1 to 10:1, with higher ratios promoting complete hydrolysis but potentially diluting the reaction medium [6].

The sol-gel methodology enables formation of hybrid organic-inorganic materials through controlled hydrolysis and condensation. In acidic conditions, the resulting materials exhibit less branched structures with enhanced mechanical properties, while basic conditions produce highly cross-linked networks with increased thermal stability [8] [9].

Quality Control Parameters and Purity Standards

Quality control for Bis(3-trimethoxysilylpropyl)-N-methylamine requires comprehensive analytical characterization to ensure compliance with stringent purity standards. The compound must meet specifications for molecular weight (355.58 g/mol), density (1.023 g/mL at 25°C), and refractive index (1.430) [10] [11].

Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical method for purity determination and impurity identification [12] [13]. The technique enables quantitative evaluation of impurities without external standards through single-ion monitoring during elution of molecular species of interest [12]. Typical purity requirements exceed 95%, with high-grade materials achieving 98.65% purity [1].

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization through 1H, 13C, and 29Si NMR analysis [7] [14]. The 29Si NMR technique offers particular value for monitoring hydrolysis extent and silanol formation, though it requires hyperpolarization methods to overcome the low natural abundance and sensitivity limitations of 29Si nuclei [15]. Distortionless Enhancement by Polarization Transfer (DEPT) 29Si NMR enables quantitative kinetic modeling when scalar coupling constants are accurately determined [14].

Fourier transform infrared (FTIR) spectroscopy identifies characteristic functional groups, with key absorption bands at approximately 1100 cm-1 (Si-O stretching) and 2900 cm-1 (C-H stretching) [16]. Temperature-dependent FTIR analysis reveals thermal stability limits, with organic components remaining stable below 350°C but decomposing around 450°C [16].

Thermogravimetric analysis (TGA) coupled with mass spectrometry provides quantitative determination of silane loading and thermal decomposition profiles [17]. The method enables correlation between charred residues and elemental composition, allowing routine quality control through simple TGA measurements after appropriate calibration [17]. Water content determination utilizes Karl Fischer titration, with specifications typically requiring less than 0.5% water content [18] [19].

Chloride content represents a critical quality parameter, with acceptable levels below 50 ppm for high-purity grades [1]. The chlorine removal process involves multiple purification steps, including treatment with diethylenetriamine and ammonia gas bubbling, followed by vacuum distillation to achieve final purity specifications [1]. Elemental analysis provides verification of carbon, hydrogen, nitrogen, and silicon content with typical accuracy requirements of ±0.3% [17].

Industrial quality control protocols incorporate continuous monitoring of reaction parameters including temperature, pressure, and atmosphere composition. Nitrogen atmosphere maintenance prevents oxidation and moisture contamination during synthesis and storage [1] [20]. The hydrolytic sensitivity rating of 7 indicates slow reaction with moisture, requiring controlled storage conditions and inert gas protection [10] [21].

| Parameter | Specification | Test Method |

|---|---|---|

| Molecular Weight (g/mol) | 355.58 | Molecular formula calculation |

| Density (g/mL) | 1.023 | Density meter |

| Purity (%) | >95 | Gas chromatography |

| Water Content (%) | <0.5 | Karl Fischer titration |

| Chloride Content (ppm) | <50 | Ion chromatography |

| Refractive Index | 1.430 | Refractometer |

Bis(3-trimethoxysilylpropyl)-N-methylamine exhibits a complex molecular architecture characterized by a tertiary amine core linked to two identical trimethoxysilylpropyl arms [1] [2]. The compound features the molecular formula C₁₃H₃₃NO₆Si₂ with a molecular weight of 355.58 g/mol [1] [3] [2]. The International Union of Pure and Applied Chemistry systematic name is N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine [2].

The bonding configuration centers around a tertiary nitrogen atom that forms the structural backbone of the molecule [2]. This nitrogen center is methylated and connects to two three-carbon propyl chains, each terminated with a trimethoxysilyl functional group [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CN(CCCSi(OC)OC)CCCSi(OC)OC, which clearly illustrates the symmetrical bis-silane structure [2].

The molecular geometry exhibits high conformational flexibility, as evidenced by 14 rotatable bonds throughout the structure [2]. This flexibility is primarily attributed to the two propylene spacer chains connecting the central amine to the silicon atoms [2]. The molecule contains zero hydrogen bond donors but seven hydrogen bond acceptors, consisting of six methoxy oxygen atoms and the central nitrogen atom [2]. The absence of hydrogen bond donors indicates that the tertiary amine nitrogen is fully substituted, eliminating the possibility of N-H hydrogen bonding interactions [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₃₃NO₆Si₂ |

| Molecular Weight (g/mol) | 355.58 |

| IUPAC Name | N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine |

| CAS Number | 31024-70-1 |

| Canonical SMILES | CN(CCCSi(OC)OC)CCCSi(OC)OC |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 14 |

The silicon atoms in the structure adopt tetrahedral coordination geometry, each bonded to three methoxy groups and one carbon atom from the propyl chain [5] [6]. This trimethoxysilyl configuration provides the compound with its characteristic hydrolyzable functionality, enabling siloxane bond formation through condensation reactions [5] [6]. The structural symmetry of the bis-silane arrangement creates a bifunctional coupling agent capable of forming multiple covalent bonds with substrates [7] [6].

Hydrolytic Stability Mechanisms

The hydrolytic stability of Bis(3-trimethoxysilylpropyl)-N-methylamine is fundamentally governed by the reactivity of its six methoxy groups attached to the silicon centers [8] [9]. The compound exhibits a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water under ambient conditions [10] [11]. This moderate hydrolytic sensitivity distinguishes it from more reactive silane coupling agents and contributes to its practical utility in various applications [8].

The hydrolysis mechanism proceeds through nucleophilic attack of water molecules on the silicon-oxygen bonds of the methoxy groups [6]. The tertiary amine nitrogen can catalyze this hydrolysis process through its basic properties, promoting the formation of silanol intermediates [13] [14]. The reaction follows the general pathway: Si-OCH₃ + H₂O → Si-OH + CH₃OH, where methanol is released as a byproduct [8] [9].

Unlike conventional aminosilanes with primary or secondary amine functionalities, the tertiary amine structure in Bis(3-trimethoxysilylpropyl)-N-methylamine provides enhanced hydrolytic stability [15] [14]. Research on organosilane self-assembled monolayers demonstrates that amino-terminated silanes with short alkyl chains exhibit instability in aqueous environments, particularly when the alkyl chain contains only three carbon atoms [15]. However, the presence of the N-methyl substituent in this compound modifies the electronic environment around the nitrogen center, potentially reducing its catalytic activity toward hydrolysis [15].

The bis-silane architecture contributes to improved hydrolytic stability compared to mono-functional silanes [16]. The dual trimethoxysilyl groups can form cross-linked networks through condensation reactions between silanol groups, creating more robust and durable structures [16]. This cross-linking capability enhances the overall hydrolytic resistance of the material once the initial hydrolysis and condensation processes are complete [16].

Temperature significantly influences the hydrolytic stability of the compound [8] [9]. At elevated temperatures, the rate of hydrolysis increases substantially, leading to more rapid formation of silanol groups and subsequent condensation reactions [9]. The compound remains stable in sealed containers under normal storage conditions, but exposure to elevated temperatures and moisture can accelerate degradation [8] [9].

The pH of the aqueous environment also affects hydrolytic stability [4] [13]. Under acidic conditions, the protonation of the tertiary amine can alter the electronic properties of the molecule and influence the hydrolysis kinetics [4]. Conversely, under basic conditions, the enhanced nucleophilicity of hydroxide ions can accelerate the hydrolysis of the methoxy groups [13].

Thermal Decomposition Profiles

The thermal decomposition characteristics of Bis(3-trimethoxysilylpropyl)-N-methylamine are influenced by the presence of multiple functional groups, including the tertiary amine, propyl chains, and trimethoxysilyl moieties [9] [17]. The compound exhibits thermal stability under normal processing conditions, with a boiling point ranging from 152°C at 4 mmHg to 316.1°C at atmospheric pressure [18] [19] [20].

The flash point of the compound ranges from 106°C to 145°C, depending on the measurement conditions and purity [19] [20] [9]. This relatively high flash point indicates good thermal stability for handling and processing applications [9]. The auto-ignition temperature has not been specifically determined, but safety data indicate that the compound requires external ignition sources to combust [9] [17].

Thermal decomposition studies of similar organosilane compounds reveal that the initial degradation typically begins around 200-225°C [21]. For aminosilane compounds, the decomposition pathway often involves the elimination of volatile organic components, including methanol from the methoxy groups and organic fragments from the propyl chains [22] [23]. The tertiary amine functionality may contribute to the formation of nitrogen-containing degradation products at elevated temperatures [23].

| Property | Value | Notes |

|---|---|---|

| Boiling Point at Normal Pressure (°C) | 316.1 at 760 mmHg | From thermodynamic data |

| Boiling Point at Reduced Pressure (°C/mmHg) | 152 at 4 mmHg; 175 at 10 mmHg | Processing conditions |

| Flash Point (°C) | 106-145 | Range from different sources |

| Auto-ignition Temperature | No data available | Not determined |

| Decomposition Temperature | No data available | Not specifically determined |

| Thermal Stability Assessment | Stable in sealed containers | From safety evaluations |

| Processing Temperature Range (°C) | 60-205 | From synthesis procedures |

| Maximum Service Temperature | Limited by hydrolytic sensitivity | Moisture sensitivity factor |

The presence of silicon-oxygen bonds in the trimethoxysilyl groups affects the thermal decomposition pathway [24]. These bonds are generally more thermally stable than carbon-carbon bonds, contributing to the overall thermal resistance of the compound [24]. However, the methoxy groups are susceptible to elimination reactions at elevated temperatures, releasing methanol vapor [22] [24].

Thermogravimetric analysis of related aminosilane compounds demonstrates that thermal degradation often occurs in multiple stages [22] [24]. The initial stage typically involves the loss of volatile components, including residual water and methanol [22]. Subsequent stages may involve the decomposition of organic functional groups and the formation of siloxane networks [24].

The thermal decomposition profile is significantly influenced by the atmospheric conditions during heating [22] [24]. Under inert atmospheres, the decomposition may proceed differently compared to oxidative environments [22]. In air, oxidative degradation can occur, leading to the formation of carbon dioxide, water, and other oxidation products [22].

Processing conditions for synthetic applications typically employ temperatures between 60°C and 205°C, as observed in manufacturing procedures [25]. These temperatures are well below the decomposition threshold, ensuring material integrity during processing [25]. The maximum service temperature is primarily limited by the compound's hydrolytic sensitivity rather than pure thermal decomposition [9].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant